(5-Methyl-1,2,4-oxadiazol-3-yl)methanol
Overview
Description
The compound "(5-Methyl-1,2,4-oxadiazol-3-yl)methanol" is a derivative of the 1,2,4-oxadiazole heterocycle, which is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. The 1,2,4-oxadiazole ring is known for its diverse chemical properties and has been extensively studied due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. One such method involves the reaction of trichloromethylarenes with hydrazides of carboxylic acids in the presence of pyridine, which can be performed in methanol or ethanol . This preparative synthesis allows for the formation of 2,5-disubstituted 1,3,4-oxadiazoles, which are closely related to the 1,2,4-oxadiazole structure of interest.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by the presence of a heterocyclic ring that influences the chemical behavior of the compound. The ring facilitates certain reactions, such as the retro-ene reaction, where the expulsion of formaldehyde is highly exothermic . This structural feature is crucial in understanding the reactivity and stability of the compound.
Chemical Reactions Analysis
1,2,4-oxadiazoles can undergo various chemical reactions, including photochemical behavior and rearrangements. For instance, under photochemical conditions at 254 nm in methanol, 3,5-disubstituted 1,2,4-oxadiazoles can undergo ring photoisomerization to 1,3,4-oxadiazoles or form open-chain compounds. The nature and position of substituents on the ring influence these reactions, and in some cases, photoinduced ring closure into the benzimidazole system can occur .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles are influenced by their molecular structure. The aromatic nature of the oxadiazole ring contributes to the compound's stability and electronic properties. The presence of substituents, such as the methyl group in "(5-Methyl-1,2,4-oxadiazol-3-yl)methanol," can further modify these properties, affecting solubility, boiling and melting points, and reactivity. The specific properties of this compound would be determined by experimental studies and computational modeling, which are not detailed in the provided papers.
Scientific Research Applications
Photochemical Rearrangements
- Photoinduced Rearrangement to Quinoline System : The photochemical behavior of 3-styryl-5-phenyl-(5-methyl)-1,2,4-oxadiazoles in methanol at 254 nm exhibits a photoinduced rearrangement to the quinoline system. This occurs through photolysis of the ring ON bond, followed by a six-membered ring closure reaction involving the styryl moiety (Buscemi, Cusmano, & Gruttadauria, 1990).
Photochemical Behavior
- Ring Photoisomerization : The photochemical behavior of certain 1,2,4-oxadiazole derivatives in methanol at 254 nm has been studied. Irradiation of these compounds results in a ring photoisomerization to 1,3,4-oxadiazoles, likely through a ‘ring contraction–ring expansion’ route (Buscemi, Cicero, Vivona, & Caronna, 1988).
Ring-Photoisomerization Pathways
- Competing Ring-Photoisomerization : The irradiation of 5-alkyl-3-amino-1,2,4-oxadiazoles in methanol in the presence of triethylamine (TEA) results in ring-photoisomerization to both 2-alkyl-5-amino-1,3,4-oxadiazoles and, uniquely, into the ring-degenerate 3-alkyl-5-amino-1,2,4-oxadiazoles. The competing ring contraction-ring expansion route and the internal cyclization-isomerization mechanism are responsible for this behavior (Buscemi, Pace, Pibiri, & Vivona, 2002).
Synthesis and Structural Characterization
- Synthesis of 5-Substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles : This involves synthesizing compounds from cyanohydrin benzoates and cyanohydrin acetates by treatment with hydroxylamine in methanol, followed by intramolecular transacylation and subsequent cyclization of the corresponding amidoximes (Wu, Ma, Zhang, Lu, Guo, & Zheng, 2000).
Safety And Hazards
Future Directions
The future directions for research on 1,2,4-oxadiazole derivatives, including “(5-Methyl-1,2,4-oxadiazol-3-yl)methanol”, involve the design of new chemical entities with potential anti-infective activity . The versatility of these compounds in drug discovery makes them promising candidates for further refinement .
properties
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-3-5-4(2-7)6-8-3/h7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMJOTCGJONJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587999 | |
Record name | (5-Methyl-1,2,4-oxadiazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,2,4-oxadiazol-3-yl)methanol | |
CAS RN |
25977-23-5 | |
Record name | (5-Methyl-1,2,4-oxadiazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methyl-1,2,4-oxadiazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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